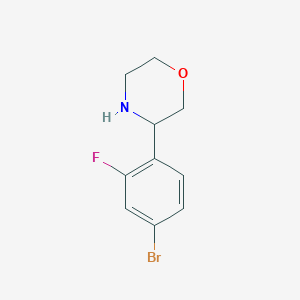
3-(4-Bromo-2-fluorophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-fluorophenyl)morpholine is an organic compound with the molecular formula C10H11BrFNO It is a derivative of morpholine, where the morpholine ring is substituted with a bromo and a fluoro group on the phenyl ring
Preparation Methods
The synthesis of 3-(4-Bromo-2-fluorophenyl)morpholine typically involves the reaction of 4-bromo-2-fluoroaniline with morpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-(4-Bromo-2-fluorophenyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and palladium catalysts.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine can yield an aminophenylmorpholine derivative.
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds. Its structural features make it a valuable intermediate in the development of drugs targeting various diseases.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties. Its incorporation into polymer backbones can enhance the thermal and mechanical properties of the resulting materials.
Biological Research: It can serve as a probe or ligand in biological studies. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.
Chemical Synthesis: The compound can be used as a reagent or catalyst in various organic synthesis reactions. Its reactivity and functional groups make it a versatile tool in synthetic chemistry.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and fluoro groups can influence the compound’s binding affinity and selectivity for its targets.
In materials science, the compound’s incorporation into polymer structures can affect the physical properties of the materials, such as their thermal stability and mechanical strength. The morpholine ring can also participate in hydrogen bonding and other interactions, contributing to the overall properties of the materials.
Comparison with Similar Compounds
3-(4-Bromo-2-fluorophenyl)morpholine can be compared with other similar compounds, such as:
3-(4-Bromo-2-chlorophenyl)morpholine: This compound has a chlorine atom instead of a fluorine atom. The presence of chlorine can affect the compound’s reactivity and interactions with biological targets.
3-(4-Bromo-2-methylphenyl)morpholine: This compound has a methyl group instead of a fluorine atom. The methyl group can influence the compound’s hydrophobicity and binding properties.
3-(4-Bromo-2-nitrophenyl)morpholine: This compound has a nitro group instead of a fluorine atom. The nitro group can participate in different chemical reactions, such as reduction to an amine.
The uniqueness of this compound lies in the presence of both bromo and fluoro groups, which can confer distinct reactivity and properties compared to other similar compounds.
Properties
Molecular Formula |
C10H11BrFNO |
|---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenyl)morpholine |
InChI |
InChI=1S/C10H11BrFNO/c11-7-1-2-8(9(12)5-7)10-6-14-4-3-13-10/h1-2,5,10,13H,3-4,6H2 |
InChI Key |
STHOHWNIMCIEOS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


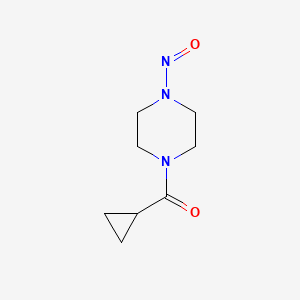
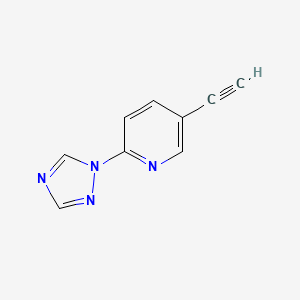
![2-{6-[3-(Dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B15320073.png)
![N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide](/img/structure/B15320079.png)
![Ethyl3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate](/img/structure/B15320096.png)
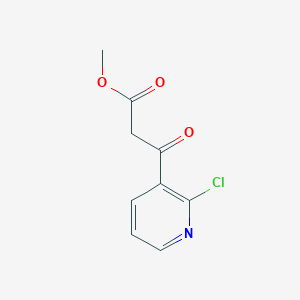
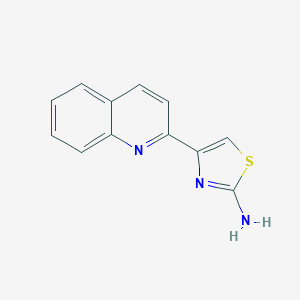
![2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B15320111.png)
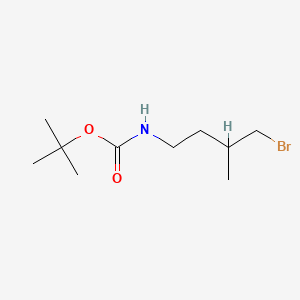
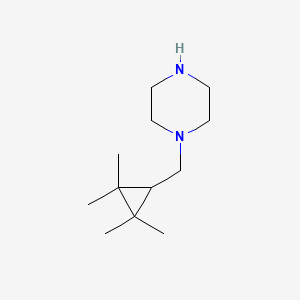

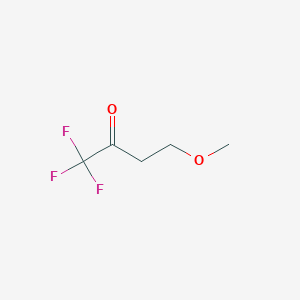
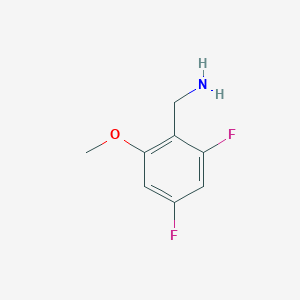
![Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15320152.png)
